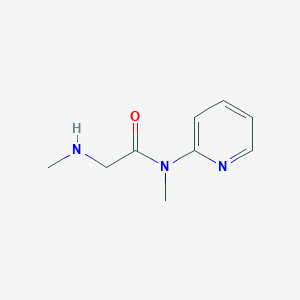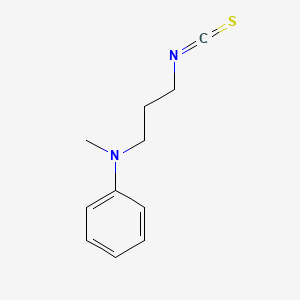
3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride
Descripción general
Descripción
3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride, also known as Isobutyl-PPA, is a synthetic compound that has been used in a variety of scientific research applications. Isobutyl-PPA is a derivative of piperidine, and is characterized by a molecular structure consisting of a four-carbon chain attached to a piperidine ring. It is a strong acid and is used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Adduct Formation with Triphenyltin Chloride :
- A study by Yan and Khoo (2005) demonstrated that 3-(Piperidin-1-yl)propionic acid forms a 1:2 adduct with triphenyltin chloride. This adduct, bis-chlorotriphenyl[3-(piperidinium-1-yl)propionato]tin(IV), features an N—H⋯O intramolecular hydrogen bond, highlighting its potential in coordination chemistry and molecular structure studies (Yan & Khoo, 2005).
Molecular Structure Characterization :
- The crystal and molecular structure of a related compound, 4-carboxypiperidinium chloride, was characterized using X-ray diffraction and FTIR spectrum by Szafran, Komasa, and Bartoszak-Adamska (2007). This study provides insights into the molecular conformation and bonding characteristics of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antibacterial Activity of Piperidin-4-one Derivatives :
- Aridoss, Amirthaganesan, and Jeong (2010) explored the antibacterial activity of piperidin-4-one derivatives. They synthesized a series of 3-carboxyethyl-2,6-diphenyl-4-hydroxy-Delta(3)-tetrahydropyridine derivatives, providing valuable data on the potential use of these compounds in antibacterial applications (Aridoss, Amirthaganesan, & Jeong, 2010).
Synthesis and Structural Studies for Medicinal Applications :
- Nguyen, Snyder, and Kilbourn (1998) investigated carbon-11 labeled N-methylpiperidinyl esters as potential in vivo substrates for acetylcholinesterase, highlighting the importance of these compounds in developing brain imaging techniques and understanding neurological functions (Nguyen, Snyder, & Kilbourn, 1998).
Propiedades
IUPAC Name |
3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15;/h10-11H,3-9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZQJSZURIEOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)

![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)
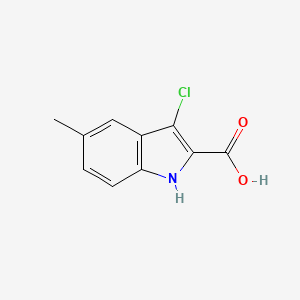


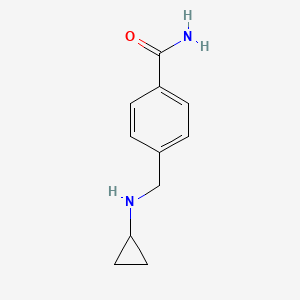
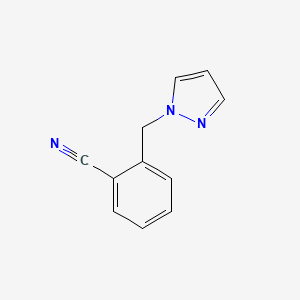
![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)
